molecular formula C24H33N3Si B14772482 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine

1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine

Cat. No.: B14772482
M. Wt: 391.6 g/mol
InChI Key: DHUDFVWUSDYRSR-UHFFFAOYSA-N
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Description

1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is a compound that belongs to the class of imidazolium salts It is characterized by the presence of mesityl groups and a trimethylsilyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine typically involves the reaction of mesityl-substituted imidazole with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Mesityl-imidazole+Trimethylsilyl chlorideThis compound\text{Mesityl-imidazole} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Mesityl-imidazole+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium salts.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazole compounds.

Scientific Research Applications

1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other imidazole derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The mesityl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimesityl-2-imidazolidinone
  • 1,3-Dimesityl-2-imidazolium chloride
  • 1,3-Dimesityl-2-imidazolidine

Uniqueness

1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.

Properties

Molecular Formula

C24H33N3Si

Molecular Weight

391.6 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-N-trimethylsilylimidazol-2-imine

InChI

InChI=1S/C24H33N3Si/c1-16-12-18(3)22(19(4)13-16)26-10-11-27(24(26)25-28(7,8)9)23-20(5)14-17(2)15-21(23)6/h10-15H,1-9H3

InChI Key

DHUDFVWUSDYRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=N[Si](C)(C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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